molecular formula C19H20BrFN2O B1325613 4-Bromo-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-81-8

4-Bromo-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone

Cat. No. B1325613
M. Wt: 391.3 g/mol
InChI Key: IHRXFNLJFIJFHP-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-4-(4-methylpiperazinomethyl) benzophenone, or 4-Bromo-3-fluoro-4-MPMB, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in organic solvents. 4-Bromo-3-fluoro-4-MPMB is used in organic synthesis, catalysis, and as a reagent for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been studied extensively for its ability to promote efficient and selective reactions.

Scientific Research Applications

  • Photoreduction Study

    • Field : Chemistry
    • Application : This compound was used in a quantitative study of photoreduction .
    • Method : Solutions of 4-bromo-4’methylbenzophenone were placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30, and 45 minutes .
    • Results : The study yielded a photoreduction quantum efficiency of 7.75% .
  • Synthesis and Photoreduction Study

    • Field : Chemistry
    • Application : 4-methylbenzophenone was synthesized and a photoreduction of the 4-methylbenzophenone produced 4-methylbenzopinacol .
    • Method : The synthesis was done using the Friedel–Crafts Acylation from benzoyl chloride, aluminum chloride, and toluene .
    • Results : The results of the experiment were not specified .

properties

IUPAC Name

(4-bromo-3-fluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrFN2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)16-6-7-17(20)18(21)12-16/h2-7,12H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRXFNLJFIJFHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642980
Record name (4-Bromo-3-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone

CAS RN

898783-81-8
Record name (4-Bromo-3-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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